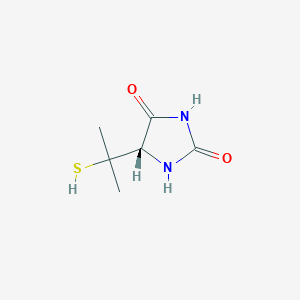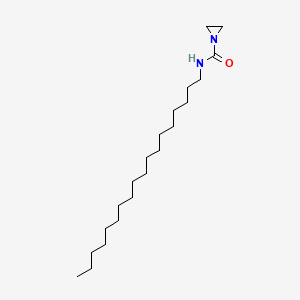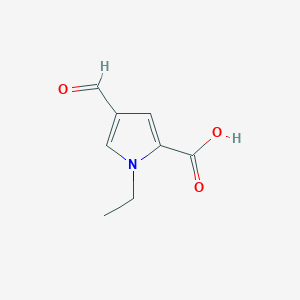
N1-(sec-Butyl)-2-methylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(sec-Butyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with a sec-butyl group and a methyl group as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)-2-methylpropane-1,2-diamine typically involves the reaction of sec-butylamine with 2-methylpropane-1,2-diol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the following steps:
Formation of the intermediate: sec-Butylamine is reacted with 2-methylpropane-1,2-diol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate sec-butyl-2-methylpropane-1,2-dichloride.
Substitution reaction: The intermediate is then treated with an excess of ammonia (NH3) to replace the chlorine atoms with amine groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(sec-Butyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Alkylated amines
Wissenschaftliche Forschungsanwendungen
N1-(sec-Butyl)-2-methylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(sec-Butyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
N1-(sec-Butyl)-2-methylpropane-1,2-diamine can be compared with other similar compounds, such as:
N1-(tert-Butyl)-2-methylpropane-1,2-diamine: This compound has a tert-butyl group instead of a sec-butyl group, which affects its steric properties and reactivity.
N1-(sec-Butyl)-2-ethylpropane-1,2-diamine: This compound has an ethyl group instead of a methyl group, which influences its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H20N2 |
|---|---|
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
1-N-butan-2-yl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)10-6-8(3,4)9/h7,10H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
XLTHSMHXFKRDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)






![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
